molecular formula C19H10Cl2O2S B11702438 (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11702438
M. Wt: 373.3 g/mol
InChI Key: ZKZPAFSZMQHXPW-ZDLGFXPLSA-N
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Description

(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzothiophene ring, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan and benzothiophene intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar dichlorophenyl group but different overall structure and properties.

    Benzothiophene derivatives: Compounds with a benzothiophene ring that may have different substituents and biological activities.

Uniqueness

(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H10Cl2O2S

Molecular Weight

373.3 g/mol

IUPAC Name

(2Z)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C19H10Cl2O2S/c20-14-7-5-11(9-15(14)21)16-8-6-12(23-16)10-18-19(22)13-3-1-2-4-17(13)24-18/h1-10H/b18-10-

InChI Key

ZKZPAFSZMQHXPW-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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